molecular formula C14H20N2S B5811579 1-Cyclopentyl-3-(2-phenylethyl)thiourea

1-Cyclopentyl-3-(2-phenylethyl)thiourea

Cat. No.: B5811579
M. Wt: 248.39 g/mol
InChI Key: BEEHGPDFEPEFQC-UHFFFAOYSA-N
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Description

1-Cyclopentyl-3-(2-phenylethyl)thiourea (CAS: 15093-42-2) is a thiourea derivative with the molecular formula C₁₅H₁₆N₂S and a molar mass of 256.37 g/mol . It features a cyclopentyl group attached to the N1 position and a 2-phenylethyl substituent at the N3 position of the thiourea core. The compound has a melting point of 135°C and is structurally characterized by its sulfur-containing thiocarbonyl group, which distinguishes it from urea analogues .

Properties

IUPAC Name

1-cyclopentyl-3-(2-phenylethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2S/c17-14(16-13-8-4-5-9-13)15-11-10-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEEHGPDFEPEFQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=S)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopentyl-3-(2-phenylethyl)thiourea can be synthesized through the reaction of cyclopentylamine with phenylethyl isothiocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for 1-Cyclopentyl-3-(2-phenylethyl)thiourea are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentyl-3-(2-phenylethyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiourea group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The thiourea group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Cyclopentylamine and phenylethylamine derivatives.

    Substitution: Various N-substituted thiourea derivatives.

Scientific Research Applications

1-Cyclopentyl-3-(2-phenylethyl)thiourea has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and organocatalysts.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antibacterial, and antiviral activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-3-(2-phenylethyl)thiourea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Structural Comparison

Thiourea derivatives vary significantly based on their N1 and N3 substituents. Below is a structural comparison of 1-cyclopentyl-3-(2-phenylethyl)thiourea with analogous compounds:

Compound Name R1 Group R2 Group Molecular Weight (g/mol) Key Structural Features
1-Cyclopentyl-3-(2-phenylethyl)thiourea Cyclopentyl 2-Phenylethyl 256.37 Bulky cyclopentyl ring; flexible phenylethyl chain enhances hydrophobicity
1-(2-Aminoethyl)-3-phenylthiourea 2-Aminoethyl Phenyl 195.28 Aminoethyl group enables N–H⋯S/N hydrogen bonding; planar phenyl ring
1-Butyl-3-(2-phenylphenyl)thiourea Butyl 2-Phenylphenyl 284.42 Linear alkyl chain; biphenyl group increases steric hindrance
1-Phenyl-3-(2-phenylethyl)thiourea Phenyl 2-Phenylethyl 256.37 Aromatic substituents at both positions; lacks cyclopentyl rigidity
M1 (Amino acid-thiourea derivative) Amino acid moiety Variable Variable Hydrophilic amino acid moiety enhances receptor selectivity

Key Observations :

  • The 2-phenylethyl chain provides hydrophobicity, which may improve membrane permeability in biological systems, as seen in anti-amoebic thiourea derivatives .
Physicochemical Properties

Thiourea derivatives exhibit distinct physicochemical behaviors depending on substituents:

Property 1-Cyclopentyl-3-(2-phenylethyl)thiourea 1-(2-Aminoethyl)-3-phenylthiourea Urea Analogues (e.g., 13b)
Melting Point (°C) 135 Not reported Higher (e.g., 76.3% activity for phenyl urea)
Hydrogen Bonding Capacity Moderate (N–H⋯S possible) High (N–H⋯S/N observed) Lower (no sulfur atom)
Hydrophobicity High (due to aromatic/alkyl chains) Moderate (aminoethyl enhances polarity) Variable
  • The melting point of the target compound (135°C) is consistent with thioureas bearing aromatic substituents, which often exhibit higher thermal stability than aliphatic analogues .
  • Hydrogen bonding in thioureas is influenced by substituents. For example, 1-(2-aminoethyl)-3-phenylthiourea forms extensive N–H⋯S/N networks, while the cyclopentyl group in the target compound may reduce intermolecular interactions due to steric effects .
Hydrogen Bonding and Molecular Interactions
  • The thiocarbonyl group (C=S) in thioureas is a key hydrogen-bond acceptor. In 1-(2-aminoethyl)-3-phenylthiourea, N–H⋯S bonds stabilize crystal structures , whereas bulky substituents (e.g., cyclopentyl) may disrupt such networks, favoring intramolecular interactions .

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